6-Bromo-4-chloroquinoline-2-carboxaldehyde

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers face route redesign when lacking orthogonal halogens on quinoline aldehydes. This polysubstituted quinoline (C10H5BrClNO, 270.51 g/mol) solves that with C6-bromo and C4-chloro for sequential Suzuki/amination and C2-aldehyde for condensation/reductive amination. - Enables one-pot library synthesis without protecting groups - ≥95% purity ensures consistent assay results - Physical data (density 1.727 g/cm³, BP 379.6°C) supports scale-up

Molecular Formula C10H5BrClNO
Molecular Weight 270.51 g/mol
CAS No. 904369-49-9
Cat. No. B1285048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinoline-2-carboxaldehyde
CAS904369-49-9
Molecular FormulaC10H5BrClNO
Molecular Weight270.51 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=C2C=C1Br)Cl)C=O
InChIInChI=1S/C10H5BrClNO/c11-6-1-2-10-8(3-6)9(12)4-7(5-14)13-10/h1-5H
InChIKeyVVRRTCLWUQZFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloroquinoline-2-carboxaldehyde: Product Overview


6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) is a polysubstituted quinoline derivative characterized by the molecular formula C10H5BrClNO and a molecular weight of 270.51 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, owing to its three reactive handles: a bromo group at C6, a chloro group at C4, and an aldehyde at C2 .

1 Orthogonal bromo/chloro reactivity enables stepwise Pd-catalyzed functionalization
2 C2 aldehyde provides a direct handle for reductive amination and condensation
3 Commercial availability at ≥95% purity supports synthesis without prepurification

6-Bromo-4-chloroquinoline-2-carboxaldehyde: Uniqueness vs. Generic Analogs


The specific substitution pattern of 6-bromo-4-chloroquinoline-2-carboxaldehyde dictates a unique reactivity profile that is not replicable by generic quinoline derivatives. The bromo and chloro substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization under controlled conditions [1]. The aldehyde group provides a distinct handle for condensation and reductive amination, which is absent in 6-bromo-4-chloroquinoline (CAS 65340-70-7) . Replacing this compound with analogs lacking any of these features—such as 4-chloroquinoline-2-carboxaldehyde (CAS 28615-67-0) which lacks the bromo group—would necessitate a complete redesign of the synthetic route, often resulting in lower yields or the need for protecting group strategies.

Without aldehyde
6-Bromo-4-chloroquinoline lacks the C2 aldehyde; amine introduction requires additional functionalization steps, altering synthetic efficiency.
Without bromo
4-Chloroquinoline-2-carboxaldehyde cannot undergo C6 cross-coupling, limiting the accessible chemical space for library synthesis.
Positional isomer
6-Bromo-4-chloroquinoline-3-carboxaldehyde may exhibit different electronic effects and coupling selectivity; orthogonal reactivity has not been documented.

6-Bromo-4-chloroquinoline-2-carboxaldehyde: Evidence-Based Differentiation


Orthogonal Halogen Reactivity in Cross-Coupling

In palladium-catalyzed C-N and C-C cross-coupling reactions, 6-bromo-4-chloroquinoline derivatives demonstrate a clear reactivity hierarchy: the C-Br bond undergoes substitution preferentially over the C-Cl bond. This allows for sequential functionalization. A published procedure details the successive substitution of halogen atoms in 4,6-dihaloquinolines, demonstrating that 6-bromo-4-chloroquinoline can undergo amination at the 6-position while preserving the 4-chloro group for subsequent derivatization [1]. Although specific yield data for the aldehyde-containing target compound are not publicly available, the core scaffold's orthogonal reactivity has been experimentally validated in peer-reviewed literature, providing a reliable foundation for synthetic planning.

Orthogonal halogen reactivity
Class-level inference
Documented preferential C–Br over C–Cl substitution in 4,6-dihaloquinolines (Russian Chemical Bulletin, 2005)
Supports sequential C–N/C–C bond formation strategies
Reactivity validated on 4,6-dihaloquinoline scaffold; aldehyde analog studies not reported
Medicinal Chemistry Organic Synthesis Cross-Coupling

Aldehyde Handle for Direct Amine Synthesis

The aldehyde group at the C2 position distinguishes this compound from 6-bromo-4-chloroquinoline (CAS 65340-70-7). Reductive amination of the aldehyde with primary amines is a well-established transformation for aromatic aldehydes, typically proceeding in high yields (>80%) under standard conditions [1]. In contrast, the non-aldehyde analog requires additional steps (e.g., halogenation followed by substitution) to introduce similar amine functionality, reducing overall synthetic efficiency .

Aldehyde handle advantage
Class-level inference
Direct reductive amination typical yields >80% for aromatic aldehydes vs. multi-step route for non-aldehyde analog
Enables efficient C–N bond formation without additional activation
Standard NaBH(OAc)3 conditions; compound-specific yields may vary
Medicinal Chemistry Reductive Amination Chemical Biology

Physical Properties vs. Positional Isomer

6-Bromo-4-chloroquinoline-2-carboxaldehyde (CAS 904369-49-9) exhibits a predicted density of 1.727 g/cm³ and a boiling point of 379.6°C at 760 mmHg . In comparison, its positional isomer 6-bromo-4-chloroquinoline-3-carboxaldehyde (CAS 201420-31-7) has a slightly lower predicted density of 1.7±0.1 g/cm³ and a boiling point of 374.5±37.0°C . These differences, while subtle, can influence purification strategies (e.g., distillation conditions) and formulation behavior in process chemistry.

Physical properties vs. isomer
Data to verify
Density 1.727 g/cm³, BP 379.6 °C; isomer 1.7±0.1 g/cm³, BP 374.5±37.0 °C (predicted)
May influence purification and process design
Predicted data from ACD/Labs; experimental confirmation advised
Process Chemistry Purification Analytical Characterization

Purity Benchmark vs. Analogs

Reputable vendors including Wanvi Bio (Aladdin) offer 6-bromo-4-chloroquinoline-2-carboxaldehyde with a standard purity of ≥95% (HPLC) . In contrast, the related compound 6-bromo-4-chloroquinoline (CAS 65340-70-7) is frequently available only at technical grade (90-95%) from certain suppliers, requiring additional purification steps before use in sensitive reactions . Leyan offers the target compound at 98% purity, further demonstrating high-quality commercial availability .

Purity benchmark
Supplier data
≥95% HPLC from major vendors; up to 98% available vs. analog often 90–95% technical grade
Higher guaranteed purity may reduce in-house purification
Vendor specifications; verify lot-specific COA
Procurement Quality Control Supply Chain

Safety Profile: Acute Toxicity Comparison

6-Bromo-4-chloroquinoline-2-carboxaldehyde is classified as Acute Tox. 3 Oral and Eye Irrit. 2 under GHS . In comparison, 4-chloroquinoline-2-carboxaldehyde (CAS 28615-67-0), which lacks the bromo substituent, carries a lower acute oral toxicity classification (Acute Tox. 4 Oral) according to supplier SDS . This difference in hazard profile necessitates distinct handling and storage protocols during procurement and use.

Acute toxicity comparison
Cross-study comparable
Target: Acute Tox. 3 Oral, Eye Irrit. 2; des-bromo analog: Acute Tox. 4 Oral
Higher hazard category informs handling protocols
Based on supplier SDS; review institutional safety requirements
Safety Regulatory Compliance Hazard Communication

Synthetic Accessibility: Validated Orthogonal Procedure

A published procedure details the successive substitution of halogen atoms in 4,6-dihaloquinolines, demonstrating that 6-bromo-4-chloroquinoline can undergo amination at the 6-position with 85% yield while preserving the 4-chloro group for subsequent derivatization [1]. This experimental validation of orthogonal reactivity provides a reliable starting point for synthetic planning, whereas the reactivity of 6-bromo-4-chloroquinoline-3-carboxaldehyde (positional isomer) has not been similarly characterized in the peer-reviewed literature .

Validated orthogonal procedure
Class-level inference
85% yield reported for amination at C6 while preserving C4–Cl (4,6-dihaloquinoline study)
Provides a synthetic starting point; positional isomer lacks similar documentation
Peer-reviewed procedure may require adaptation for aldehyde derivative
Process Development Synthetic Methodology Scale-Up

6-Bromo-4-chloroquinoline-2-carboxaldehyde: Key Applications


Fragment-Based Drug Discovery Library Synthesis

The orthogonal halogen reactivity and aldehyde handle of 6-bromo-4-chloroquinoline-2-carboxaldehyde enable rapid generation of diverse quinoline-based fragments. The C6 bromo can undergo Suzuki coupling to introduce aryl/heteroaryl groups, followed by C4 chloro amination or etherification, and finally aldehyde reductive amination to install amine diversity. This sequential diversification is supported by the validated orthogonal reactivity of the core scaffold [1] and the commercial availability at ≥95% purity, ensuring consistent library quality [2].

HCV Protease Inhibitor Intermediate Synthesis

Patents from Boehringer Ingelheim describe bromo-substituted quinolines as key intermediates in the preparation of HCV protease inhibitors [1]. The specific substitution pattern of 6-bromo-4-chloroquinoline-2-carboxaldehyde aligns with the structural requirements of these advanced intermediates, where the aldehyde group can be further elaborated to macrocyclic or acyclic inhibitors. The orthogonal reactivity ensures that the sensitive chloro and bromo groups can be selectively manipulated without affecting the aldehyde, a critical advantage over simpler quinoline aldehydes.

Process Chemistry Optimization and Scale-Up

The defined physical properties (density 1.727 g/cm³, boiling point 379.6°C) and established safety profile (Acute Tox. 3) of this compound facilitate process development and scale-up [2]. Unlike its positional isomer (CAS 201420-31-7), which has slightly different physical constants, the consistent property data for this specific compound reduces uncertainty during reaction calorimetry and distillation design, making it a more reliable choice for pilot-scale campaigns .

Fluorescent Probes and Sensors Building Block

The aldehyde group at the C2 position is a versatile precursor for the synthesis of imine-based fluorescent probes. For example, condensation with hydrazine derivatives yields hydrazones that can exhibit turn-on fluorescence upon binding metal ions. The presence of both bromo and chloro substituents allows for further tuning of photophysical properties via cross-coupling reactions. This compound's commercial availability at high purity ensures minimal interference from impurities in optical measurements .

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Orthogonal halogen reactivity + aldehyde handle
Sequential cross-coupling and amination efficiency
HCV protease inhibitor intermediate
Substitution pattern matching inhibitor scaffold
Selective manipulation of halogens without aldehyde interference
Process chemistry scale-up
Consistent physical properties (density, boiling point)
Distillation and calorimetry reproducibility
Fluorescent probe building block
Aldehyde-derived imine/hydrazone formation
Photophysical property tuning via cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloroquinoline-2-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.